Cas no 1803758-67-9 (1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one)
1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one
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- Inchi: 1S/C10H10BrClO2/c1-14-9-2-3-10(12)7(5-9)4-8(13)6-11/h2-3,5H,4,6H2,1H3
- InChI Key: ZKSZOMAIZMEXNZ-UHFFFAOYSA-N
- SMILES: BrCC(CC1C(=CC=C(C=1)OC)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3
1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013510-250mg |
1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one |
1803758-67-9 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
| Alichem | A013013510-500mg |
1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one |
1803758-67-9 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
| Alichem | A013013510-1g |
1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one |
1803758-67-9 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one
1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one
1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one is a complex organic compound with the CAS number 1803758-67-9. This compound belongs to the class of ketones and features a bromine atom attached to a propanone backbone, which is further substituted by a 2-chloro-5-methoxyphenyl group. The structure of this compound is characterized by its aromatic ring system, which includes chlorine and methoxy substituents, and its ketone functional group. These structural features make it a valuable molecule in various chemical and pharmaceutical applications.
The synthesis of 1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. The introduction of the bromine atom can be achieved through nucleophilic substitution or electrophilic addition reactions, depending on the specific conditions and reagents used. The presence of the methoxy group in the aromatic ring plays a significant role in directing the incoming electrophile due to its electron-donating nature, which enhances the reactivity of the ring at specific positions.
Recent studies have highlighted the potential of 1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its use in constructing heterocyclic frameworks, which are essential components of many pharmaceutical agents. The bromine atom serves as an excellent leaving group, enabling various substitution reactions that can lead to diverse product structures. Additionally, the methoxy group provides opportunities for further functionalization, such as demethylation or oxidation reactions, thereby expanding the range of possible applications.
In terms of physical properties, 1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one is typically a crystalline solid with a melting point around 140°C. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it suitable for use in solution-phase reactions. The compound exhibits moderate stability under normal storage conditions but may degrade under harsh acidic or basic environments. Its UV absorption properties have also been studied, showing strong absorbance in the UV region due to the conjugated aromatic system and ketone group.
From an application standpoint, 1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one has found utility in medicinal chemistry as a building block for constructing bioactive molecules. For example, it has been employed in the synthesis of kinase inhibitors and other enzyme-targeted agents. The combination of its structural features—aromaticity, substituent effects, and functional groups—makes it an attractive candidate for exploring new drug leads.
Moreover, advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity profiles of 1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one with greater accuracy. Quantum mechanical calculations have provided insights into its molecular orbitals and reaction mechanisms, aiding in the design of more efficient synthetic pathways. These computational tools have also facilitated the study of its interactions with biological targets, such as proteins and nucleic acids, paving the way for novel therapeutic applications.
In conclusion, 1-Bromo-3-(2-chloro-5-methoxyphenyl)propan-2-one is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure and reactivity make it a valuable tool for chemists seeking to develop innovative chemical entities with desired biological activities. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing medicinal chemistry will undoubtedly grow.
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